Selective 5-HT3 Receptor Antagonism of 3-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one vs. 2-Amino Structural Isomer
The 3-amino substitution pattern of the target compound confers measurable, albeit moderate, binding affinity for the 5-HT3 receptor, whereas the 2-amino isomer exhibits no reported activity for this target, highlighting the critical role of the amino group's position [1].
| Evidence Dimension | 5-HT3 Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 1.51 µM (1510 nM) |
| Comparator Or Baseline | 2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one: No data reported for 5-HT3 receptor binding. |
| Quantified Difference | Undefined (presence of activity vs. absence of data) |
| Conditions | Displacement of [3H]-Q-ICS 205-930 binding to 5-HT3 receptor recognition sites in rat brain membranes [1]. |
Why This Matters
This data point provides the only quantitative, target-specific differentiation for the compound, suggesting it may be a more relevant starting point for 5-HT3-related research than its 2-amino isomer.
- [1] BindingDB. (n.d.). Activity data for CHEMBL36854 (BDBM50452946). Target: 5-HT3 receptor (Rat). IC50: 1.51E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50452946 View Source
